molecular formula C21H21ClFN3O3S B11388184 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-4-fluorobenzenesulfonamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-4-fluorobenzenesulfonamide

Cat. No.: B11388184
M. Wt: 449.9 g/mol
InChI Key: NEQHAUSIUVKQFV-UHFFFAOYSA-N
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Description

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, a cyclohexyl group, and a fluorobenzene sulfonamide moiety

Properties

Molecular Formula

C21H21ClFN3O3S

Molecular Weight

449.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-cyclohexyl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C21H21ClFN3O3S/c22-16-8-6-15(7-9-16)21-24-20(29-25-21)14-26(18-4-2-1-3-5-18)30(27,28)19-12-10-17(23)11-13-19/h6-13,18H,1-5,14H2

InChI Key

NEQHAUSIUVKQFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC2=NC(=NO2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the cyclohexyl group can be attached through nucleophilic substitution reactions. The final step involves the sulfonation of the fluorobenzene ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-FLUOROBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-FLUOROBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring, in particular, distinguishes it from many other compounds and contributes to its potential as a versatile intermediate in various applications.

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